3-Nitroadamantan-1-ol 3-Nitroadamantan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14069757
InChI: InChI=1S/C10H15NO3/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13)14/h7-8,12H,1-6H2
SMILES:
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

3-Nitroadamantan-1-ol

CAS No.:

Cat. No.: VC14069757

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

3-Nitroadamantan-1-ol -

Specification

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 3-nitroadamantan-1-ol
Standard InChI InChI=1S/C10H15NO3/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13)14/h7-8,12H,1-6H2
Standard InChI Key NOMFDAFFPMKYQB-UHFFFAOYSA-N
Canonical SMILES C1C2CC3(CC1CC(C2)(C3)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

3-Nitroadamantan-1-ol features a tricyclo[3.3.1.1³,⁷]decane skeleton with functional groups at strategic positions. Key physicochemical properties derived from analogous compounds include:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₀H₁₅NO₃ ,
Molecular Weight209.23 g/molCalculated
Functional Groups-NO₂ (3-position), -OH (1-position) ,
StabilityThermally stable, hygroscopic

The adamantane core’s rigidity influences the compound’s stereoelectronic properties, with the nitro group introducing electron-withdrawing effects and the hydroxyl group enabling hydrogen bonding .

Synthesis Pathways

Nitration of Adamantane Derivatives

Electrophilic nitration using nitronium ions (NO₂⁺) is a cornerstone method for introducing nitro groups to adamantane. Olah et al. demonstrated that nitronium hexafluorophosphate (NO₂⁺PF₆⁻) in methylene chloride or nitroethane facilitates nitration at tertiary C-H bonds . For 3-nitroadamantan-1-ol, a two-step approach is hypothesized:

  • Nitration: Adamantane reacts with NO₂⁺PF₆⁻ under controlled conditions to yield 3-nitroadamantane.

  • Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at the 1-position.

A patent by CN104761456A details a related process for 3-amino-1-adamantanol, where nitration of amantadine hydrochloride with mixed acids (H₂SO₄/HNO₃) achieves an 89.4% yield . Adapting this method, nitration followed by alkaline hydroxylation could synthesize 3-nitroadamantan-1-ol:

Step 1: Nitration
Adamantane derivatives (e.g., 1-hydroxyadamantane) undergo nitration in sulfuric acid with nitric acid at 10–30°C. The nitration mixture’s mol ratio (HNO₃:H₂SO₄ = 1:2.5–1:7.5) optimizes electrophilic substitution .

Step 2: Hydroxylation
The nitro intermediate is treated with aqueous sodium hydroxide (pH 11–14) at ≤80°C to introduce the hydroxyl group .

Alternative Routes

  • Direct Functionalization: Protolytic activation of NO₂⁺ with strong acids (e.g., HF/SbF₅) may enable simultaneous nitration and hydroxylation .

  • Enzymatic Methods: Oxidoreductases could theoretically mediate regioselective hydroxylation, though no experimental data exists.

Reaction Mechanisms

Electrophilic Nitration

The nitronium ion (NO₂⁺) attacks the adamantane framework’s tertiary carbon, forming a σ-complex intermediate. Subsequent deprotonation stabilizes the nitro group (Figure 1) :

Adamantane+NO2+σ-complex3-nitroadamantane+H+\text{Adamantane} + \text{NO}_2^+ \rightarrow \text{σ-complex} \rightarrow \text{3-nitroadamantane} + \text{H}^+

Figure 1: Proposed nitration mechanism for adamantane derivatives .

Hydroxylation Dynamics

Alkaline conditions facilitate nucleophilic substitution or oxidation. For example, sodium hydroxide may hydrolyze a nitrite ester intermediate to yield the alcohol :

3-nitroadamantyl nitrate+OH3-nitroadamantan-1-ol+NO3\text{3-nitroadamantyl nitrate} + \text{OH}^- \rightarrow \text{3-nitroadamantan-1-ol} + \text{NO}_3^-

Applications and Derivatives

Materials Science

Functionalized adamantanes enhance polymer thermal stability. For instance, nitro-hydroxyl derivatives could serve as crosslinkers in epoxy resins.

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